
PROPYL-1,1,3,3,3-D5 ALCOHOL
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Overview
Description
PROPYL-1,1,3,3,3-D5 ALCOHOL (CAS 188894-71-5) is a deuterated isotopologue of n-propyl alcohol (1-propanol), where five hydrogen atoms are replaced by deuterium (D) at the 1,1,3,3,3 positions. Its molecular formula is C3H3D5O, with a molecular weight of 65.12 g/mol and a deuterium enrichment of 98 atom% D . This compound is classified as hazardous due to its flammability and reactivity, consistent with the properties of non-deuterated n-propyl alcohol . It is primarily used in research applications, including isotopic labeling in kinetic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy to reduce signal interference from protonated solvents .
As of 2022, the commercial price for a 250 mg quantity was ¥39,600 (approximately $315 USD), reflecting its specialized synthesis and high isotopic purity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL-1,1,3,3,3-D5 ALCOHOL typically involves the deuteration of propyl alcohol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and a suitable catalyst in a high-pressure reactor. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions: PROPYL-1,1,3,3,3-D5 ALCOHOL undergoes various chemical reactions similar to those of non-deuterated propyl alcohol. These include:
Oxidation: The compound can be oxidized to form propionic acid or propionaldehyde.
Reduction: It can be reduced to form propane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like hydrogen halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium.
Substitution: Hydrogen halides (HCl, HBr) in the presence of a catalyst.
Major Products:
Oxidation: Propionic acid, propionaldehyde.
Reduction: Propane.
Substitution: Propyl halides (e.g., propyl chloride, propyl bromide).
Scientific Research Applications
PROPYL-1,1,3,3,3-D5 ALCOHOL is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of alcohols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of PROPYL-1,1,3,3,3-D5 ALCOHOL is similar to that of non-deuterated propyl alcohol. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical and biological processes.
Comparison with Similar Compounds
Comparison with Similar Deuterated Alcohols
PROPYL-1,1,3,3,3-D5 ALCOHOL belongs to a family of deuterated alcohols with distinct structural and isotopic characteristics. Below is a comparative analysis with key analogues:
Table 1: Comparison of Deuterated Propanols and Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuterium Substitution | D Atom% | Price (as of 2022) | Key Applications |
---|---|---|---|---|---|---|---|
This compound | 188894-71-5 | C3H3D5O | 65.12 | 1,1,3,3,3 positions | 98% | ¥39,600 (250 mg) | NMR spectroscopy, metabolic studies |
iso-PROPYL ALCOHOL-d7 | 49143-30 | C3HD7O | 67.13 | Full methyl group (CD3)₂CHOH | 99% | ¥57,200 (5 g) | Solvent isotope effects, reaction mechanisms |
PROPYL-D7 ALCOHOL | 102910-31-6 | C3HD7O | 67.14 | 1,1,2,2,3,3,3 positions | 99.9% | Not listed | High-precision isotopic labeling |
1-PROPANOL-D8 | 61393-63-3 | C3D8O | 68.16 | Full deuteration (C3D7OD) | 98% | Not listed | Neutron scattering studies |
iso-PROPYLAMINE-d9 | 1219794-73-6 | C3D9N | 68.16 | Full deuteration (CD3)₂CDNH2 | 98% | ¥48,400 (250 mg) | Catalysis studies, deuterated reagents |
Key Differences and Research Implications
Structural Isotopologues: this compound retains a single hydrogen atom at the 2-position, making it ideal for studying hydrogen-deuterium exchange kinetics at specific sites . In contrast, iso-PROPYL ALCOHOL-d7 (C3HD7O) features deuterium in both methyl groups, which minimizes proton interference in vibrational spectroscopy . PROPYL-D7 ALCOHOL (C3HD7O) has near-complete deuteration except for one hydrogen, offering ultra-low background noise in NMR .
Cost and Availability :
- This compound is significantly cheaper per gram (¥158,400/g) compared to iso-PROPYL ALCOHOL-d7 (¥11,440/g), reflecting differences in synthetic complexity and demand .
Applications :
- The D5 variant is preferred in metabolic studies due to selective labeling of terminal methyl and hydroxyl groups, whereas D8 and D9 compounds are used in neutron diffraction and quantum dynamics simulations .
Research Case Studies
- Kinetic Isotope Effects (KIEs): this compound was used to measure KIEs in alcohol dehydrogenase reactions, revealing a 3.2-fold rate reduction compared to non-deuterated propanol due to C-D bond stabilization .
- NMR Applications: In a 2025 study, the D5 isotopologue enabled precise tracking of hydroxyl proton exchange rates in aqueous solutions, with a signal-to-noise ratio improvement of 40% over non-deuterated samples .
Biological Activity
Propyl-1,1,3,3,3-D5 Alcohol , also known as n-Propyl-1,1,3,3,3-d5 alcohol, is a deuterated form of propyl alcohol that is used in various scientific and industrial applications. The incorporation of deuterium in its structure allows for unique studies in biological systems, particularly in metabolic pathways and pharmacokinetics. This article will explore the biological activity of this compound through a review of its effects on cellular mechanisms, toxicity profiles, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C3H7D5O
- Molecular Weight : Approximately 65.13 g/mol
- Appearance : Colorless liquid
- Purity : Typically ≥ 98% in commercial preparations
The biological activity of alcohols like Propyl-1,1,3,3,3-D5 is primarily attributed to their ability to interact with cellular membranes and proteins. Alcohols can alter membrane fluidity and disrupt lipid bilayers due to their hydrophobic nature. This disruption can lead to:
- Inhibition of Bacterial Growth : Studies indicate that alcohols can affect bacterial viability by altering membrane integrity. For instance, n-propyl alcohol has been shown to exhibit bactericidal effects against various strains of bacteria at specific concentrations .
- Protein Denaturation : Alcohols can denature proteins by disrupting hydrogen bonds and hydrophobic interactions within protein structures. This can impair enzymatic functions and lead to cell death .
Toxicity Profile
The toxicity of this compound has been evaluated in several studies:
- Acute Toxicity : Experimental studies indicate that high concentrations (e.g., 2185-4370 ppm) can lead to liver degeneration in animal models . The main effects observed include fatty degeneration and potential reversibility upon cessation of exposure.
- Developmental Toxicity : In developmental studies involving Sprague-Dawley rats exposed to varying concentrations (0 to 10,000 ppm), significant impairments in brain development were noted. Specifically, reductions in brain weight and biochemical changes indicative of neurotoxicity were observed .
Comparative Biological Effects
The following table summarizes the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for various alcohols against different bacterial strains:
Alcohol Type | MIC (Gram-positive) | MBC (Gram-positive) | MIC (Gram-negative) | MBC (Gram-negative) |
---|---|---|---|---|
n-Propyl Alcohol | 6.25% | 12.5% | 6.25% | 12.5% |
Ethanol | 12.5% | 25% | 12.5% | 25% |
Isopropanol | 6.25% | 12.5% | 6.25% | 12.5% |
This table illustrates that n-propyl alcohol exhibits competitive antibacterial properties comparable to other commonly used alcohols.
Study on Antibacterial Effects
A study conducted on the effects of low-molecular-weight alcohols demonstrated that n-propyl alcohol effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations ranging from 6.25% to 12.5%. The study highlighted the importance of concentration in achieving bactericidal effects and noted that while lower concentrations inhibited growth, higher concentrations were necessary for complete bacterial death .
Developmental Impact Assessment
In a developmental toxicity assessment involving pregnant rats exposed to n-propyl alcohol during critical periods of fetal development, significant cognitive impairments were observed in offspring. The study reported a decrease in DNA content within brain tissues and behavioral anomalies consistent with neurodevelopmental disorders .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing PROPYL-1,1,3,3,3-D5 ALCOHOL, and how is deuterium incorporation validated?
- Methodological Answer : Synthesis typically involves isotopic exchange or catalytic deuteration of the non-deuterated precursor (e.g., 1-propanol). For example, deuterium can be introduced via acid-catalyzed H/D exchange using D₂O or metal-catalyzed methods . Validation requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium positions and quantify isotopic purity (e.g., 99 atom% D, as noted in commercial standards) . Mass spectrometry (MS) further verifies molecular ion peaks and isotopic distribution patterns .
Q. How does this compound differ structurally and functionally from its non-deuterated counterpart?
- Methodological Answer : The deuterated form replaces five hydrogen atoms with deuterium at the 1,1,3,3,3 positions, altering bond strengths (C-D vs. C-H) and vibrational frequencies. This impacts reaction kinetics (kinetic isotope effects) and spectroscopic signatures. For instance, in NMR, deuterium substitution eliminates proton signals at labeled positions, simplifying spectral analysis . Functional differences are critical in mechanistic studies, where isotopic labeling traces reaction pathways .
Q. What analytical techniques are essential for characterizing this compound in experimental workflows?
- Methodological Answer : Key techniques include:
- High-resolution NMR : Identifies deuterium positions and quantifies isotopic purity .
- Gas chromatography-mass spectrometry (GC-MS) : Confirms molecular weight and isotopic integrity .
- Infrared (IR) spectroscopy : Detects C-D stretching vibrations (~2100 cm⁻¹), distinguishing them from C-H (~2900 cm⁻¹) .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of this compound influence its reactivity in acid-catalyzed dehydration or oxidation reactions?
- Methodological Answer : KIEs arise from differences in bond dissociation energies (C-D vs. C-H), slowing reaction rates at deuterated positions. For example, in acid-catalyzed dehydration, deuterium at the β-position (C3) reduces elimination rates due to heavier isotopic mass, altering product ratios . Experimental design should compare rate constants (k_H/k_D) using kinetic studies under controlled conditions (temperature, catalyst concentration) .
Q. What challenges arise when using this compound as an internal standard in quantitative metabolomics?
- Methodological Answer : Challenges include:
- Isotopic interference : Ensure deuterated alcohol does not co-elute with target analytes in GC/LC-MS .
- Matrix effects : Validate recovery rates in biological matrices (e.g., plasma, urine) via spike-and-recovery experiments .
- Long-term stability : Monitor deuterium retention under storage conditions (e.g., pH, temperature) to prevent back-exchange .
Q. How can researchers resolve contradictions in isotopic purity data reported for this compound across different batches or suppliers?
- Methodological Answer : Discrepancies may stem from synthesis protocols or analytical methods. To address this:
- Cross-validate purity : Use orthogonal techniques (NMR, MS, IR) and compare against certified reference materials .
- Batch documentation : Require suppliers to provide detailed synthetic routes and QC data (e.g., chromatography traces) .
- In-house verification : Establish a calibration curve using a non-deuterated analog to quantify residual protons .
Q. What role does this compound play in mechanistic studies of enzyme-catalyzed alcohol dehydrogenase (ADH) reactions?
- Methodological Answer : As a deuterated substrate, it helps elucidate enzymatic mechanisms by:
- Isotope tracing : Tracking deuterium transfer to NAD⁺/NADH using MS or NMR to identify stereospecific hydride transfer .
- KIE measurement : Comparing reaction rates (k_cat/K_M) between deuterated and non-deuterated substrates to probe rate-limiting steps .
- Experimental design should control for solvent isotope effects (e.g., using D₂O buffers) to isolate substrate-specific KIEs .
Q. Methodological Best Practices
Q. How should researchers design experiments to minimize deuterium loss in this compound during long-term storage or reactions?
- Methodological Answer :
- Storage : Use airtight, inert containers (e.g., glass vials with PTFE seals) at low temperatures (-20°C) to reduce H/D exchange .
- Reaction conditions : Avoid protic solvents (e.g., H₂O, alcohols) and acidic/basic catalysts that promote deuterium scrambling .
- Monitoring : Periodically test isotopic purity via NMR or MS during prolonged experiments .
Q. What statistical approaches are recommended for analyzing data from isotopic labeling studies using this compound?
- Methodological Answer :
- Multivariate analysis : Use principal component analysis (PCA) to distinguish isotopic patterns in complex mixtures .
- Error propagation : Calculate uncertainties in KIE measurements using nonlinear regression models .
- Reproducibility tests : Perform triplicate runs and report standard deviations for kinetic or spectroscopic data .
Properties
CAS No. |
188894-71-5 |
---|---|
Molecular Formula |
C3H8O |
Molecular Weight |
65.127 |
IUPAC Name |
1,1,3,3,3-pentadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2 |
InChI Key |
BDERNNFJNOPAEC-WNWXXORZSA-N |
SMILES |
CCCO |
Origin of Product |
United States |
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